6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid
Overview
Description
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid is an active pharmaceutical ingredient . It is an atypical synthetic retinoid and is widely used in dermatology as an effective agent for the treatment of acne .
Synthesis Analysis
The synthesis of this compound is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of adamantyl and hydroxyphenyl groups. The adamantyl group provides a bulky, rigid structure, while the hydroxyphenyl group contributes to the compound’s reactivity .Chemical Reactions Analysis
The high reactivity of this compound offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structural, biological, and stimulus-responsive properties . The adamantyl group provides a bulky, rigid structure, while the hydroxyphenyl group contributes to the compound’s reactivity .Scientific Research Applications
Anticancer Properties
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid, also known as CD437, has shown significant promise as an anticancer agent. It possesses strong and selective apoptogenic properties against various types of neoplastic cells (Garattini, Gianni, & Terao, 2002). In addition, its ability to bind specifically to the orphan nuclear receptor small heterodimer partner (SHP; NR0B2) and promote interaction with a corepressor complex has been noted as a mechanism for inducing apoptosis in malignant cells (Farhana et al., 2007).
Apoptosis and Cell Cycle Regulation
CD437 has been shown to induce cell-cycle arrest and programmed cell death (apoptosis) in cancer cells, acting independently of retinoic acid receptor (RAR) interaction (Dawson et al., 2004). This compound is capable of binding to the RAR gamma nuclear receptor and inhibiting the growth of human breast carcinoma cells via RAR- or RXR-independent pathways (Shao et al., 1995).
DNA Binding and Molecular Interactions
Studies have indicated that adamantyl group in 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid influences its DNA binding. This interaction is mainly stabilized by hydrophobic interactions related to the presence of the adamantyl group, playing a role in its anticancer properties (Milanese et al., 2011).
Solubility and Bioactivity Enhancement
The solubility and bioactivity of CD437 can be enhanced by forming inclusion complexes with β-cyclodextrin. This process not only improves solubility in aqueous solutions but also significantly increases its toxicity against certain cancer cell lines (Mishur et al., 2011).
Mechanism of Action in Lung Cancer
CD437's role and mechanism of action in lung cancer cells have been studied, demonstrating its effectiveness in inhibiting lung cancer cell growth by inducing G0/G1 arrest and apoptosis. This process involves the rapid induction of various genes and is accompanied by differential regulation of p53 and Bcl-2 (Li et al., 1998).
Retinoid Receptor-Independent Activities
Research has shown that CD437 and its analogues can exhibit anticancer activities through alternative signaling pathways that are retinoid receptor-independent. This includes inducing cancer cell-cycle arrest and apoptosis through mitochondrial and/or endoplasmic reticulum stress responses (Dawson & Fontana, 2010).
Future Directions
The future directions of research on this compound could involve further exploration of its synthesis, reactivity, and applications. Given its unique properties and potential applications, it is likely that this compound will continue to be a subject of interest in the fields of medicinal chemistry, catalyst development, and nanomaterials .
properties
IUPAC Name |
6-[3-(1-adamantyl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGIHZJOIQSHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154737 | |
Record name | Cd 437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid | |
CAS RN |
125316-60-1 | |
Record name | AHPN | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125316-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CD 437 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cd 437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-Hydroxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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